4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, methylfuran, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group through an etherification reaction. The methylfuran and pyridinyl groups can be introduced via Friedel-Crafts acylation and nucleophilic substitution reactions, respectively. The reaction conditions often require the use of catalysts such as Lewis acids and bases, along with solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[(5-methylfuran-2-yl)methyl]aniline
- 4-ethoxy-N-[1-(5-methylfuran-2-yl)ethyl]aniline
Uniqueness
4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-ethoxy-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-17-11-8-16(9-12-17)20(23)22(19-6-4-5-13-21-19)14-18-10-7-15(2)25-18/h4-13H,3,14H2,1-2H3 |
InChI Key |
AHLIIXOQVVECJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.